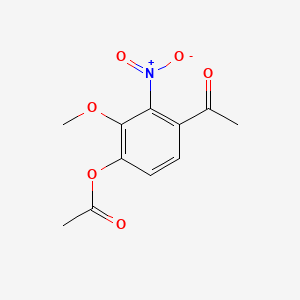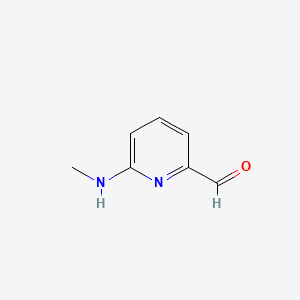
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C7H14N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-hydroxypropanal with pyrrolidine in the presence of an amine catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions ensures high yield and purity .
化学反応の分析
Types of Reactions
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one has several applications in scientific research:
作用機序
The mechanism of action of 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its hydroxyl and amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
類似化合物との比較
Similar Compounds
3-Amino-1-(pyrrolidin-1-yl)propan-1-one:
3-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one: Lacks the amino group, which influences its chemical behavior and uses.
Uniqueness
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
3-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-3-1-7(11)9-4-2-6(10)5-9/h6,10H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDDPCCZOVOTDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B578752.png)







![ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B578761.png)



![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)

